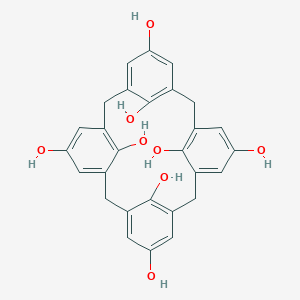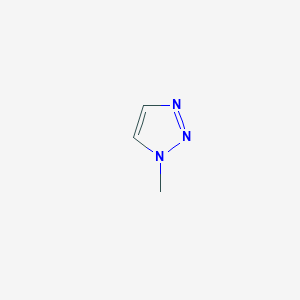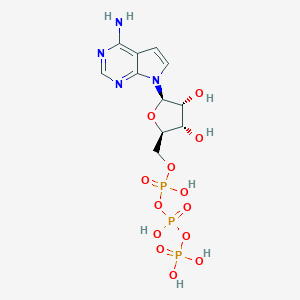![molecular formula C23H25N3O4 B154367 N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide CAS No. 10000-56-3](/img/structure/B154367.png)
N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide, also known as Sudan III, is a synthetic dye that is commonly used in scientific research. It is a lipophilic compound that is soluble in organic solvents such as ethanol, acetone, and chloroform.
Wirkmechanismus
N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide III binds to lipids, particularly neutral lipids such as triglycerides, and stains them red. The dye is not selective for any particular type of lipid, but rather stains all lipids in a sample. The staining occurs through the formation of a complex between N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide III and the lipid, which results in a shift in the absorption spectrum of the dye.
Biochemische Und Physiologische Effekte
N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide III is not known to have any significant biochemical or physiological effects. It is not metabolized in the body and is excreted unchanged in the urine.
Vorteile Und Einschränkungen Für Laborexperimente
N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide III is a relatively inexpensive and easy-to-use stain for lipids. It is also highly specific for lipids and produces vivid staining. However, it is not suitable for staining lipids in living cells or tissues as it is toxic to cells at high concentrations. Additionally, N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide III is not selective for any particular type of lipid, which can make interpretation of staining results difficult.
Zukünftige Richtungen
There are several potential future directions for research involving N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide III. One area of interest is the development of new biosensors for the detection of lipids in biological samples. Another area of interest is the development of new staining techniques that are more specific for particular types of lipids, such as cholesterol or phospholipids. Additionally, the use of N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide III in the development of new lipid-based drug delivery systems is an area of active research.
Synthesemethoden
N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide III can be synthesized through the diazotization of 2,5-dimethoxyaniline followed by coupling with n-butyl-3-hydroxy-2-naphthoate. The resulting compound is then acetylated to form N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide III is commonly used as a stain for lipids in histology and cytology. It is also used in the detection of fatty acids and triglycerides in food and biological samples. Additionally, N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide III has been used in the development of biosensors for the detection of cholesterol and other lipids.
Eigenschaften
CAS-Nummer |
10000-56-3 |
|---|---|
Produktname |
N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide |
Molekularformel |
C23H25N3O4 |
Molekulargewicht |
407.5 g/mol |
IUPAC-Name |
N-butyl-4-[(2,5-dimethoxyphenyl)diazenyl]-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C23H25N3O4/c1-4-5-12-24-23(28)18-13-15-8-6-7-9-17(15)21(22(18)27)26-25-19-14-16(29-2)10-11-20(19)30-3/h6-11,13-14,27H,4-5,12H2,1-3H3,(H,24,28) |
InChI-Schlüssel |
ABOPIDQAZKBJAD-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C1=CC2=CC=CC=C2C(=C1O)N=NC3=C(C=CC(=C3)OC)OC |
Kanonische SMILES |
CCCCNC(=O)C1=CC2=CC=CC=C2C(=C1O)N=NC3=C(C=CC(=C3)OC)OC |
Andere CAS-Nummern |
10000-56-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![spiro[chromene-2,4'-piperidin]-4(3H)-one](/img/structure/B154284.png)
![Phenyl N-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]carbamate](/img/structure/B154285.png)
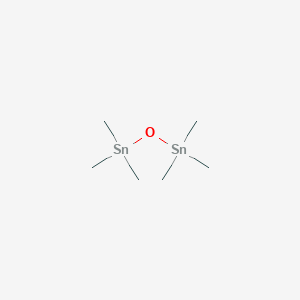
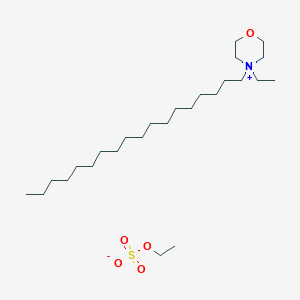

![Methyl 3-[3-(aminomethyl)phenyl]propanoate](/img/structure/B154293.png)





